molecular formula C11H14OS B8647314 S-tert-Butyl benzenecarbothioate CAS No. 13291-44-6

S-tert-Butyl benzenecarbothioate

Cat. No.: B8647314
CAS No.: 13291-44-6
M. Wt: 194.30 g/mol
InChI Key: DGJRGQJQZVPKOR-UHFFFAOYSA-N
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Description

S-tert-Butyl benzenecarbothioate is a thioester compound characterized by a benzene ring linked to a carbothioate group, with a tert-butyl substituent attached to the sulfur atom. This structural motif is significant in medicinal chemistry, particularly in enzyme inhibitor design, where the tert-butyl group enhances lipophilicity and facilitates specific binding interactions. For instance, in class I indole-based inhibitors (Figure 1), the S-tert-butyl group at position three contributes to π-hydrogen bonding with residues such as B-L120 and B-F123 in target enzymes, improving inhibitory potency .

Comparison with Similar Compounds

This section compares S-tert-butyl benzenecarbothioate with structurally related compounds, focusing on substituent effects, binding interactions, and biological activity. Key analogs are derived from class I indole scaffolds with modifications at positions R1 and R2 (Figure 1).

Structural Features and Substituent Effects

Class I compounds share a core indole scaffold with:

  • Position 1 (R1) : Typically occupied by 6-membered heterocycles (e.g., pyridine).
  • Position 2: Dimethylbutanoic acid, forming π-H bonds with C-Val21 and C-H27.
  • Position 3 : this compound, critical for interactions with B-L120 and B-F123.
  • Position 5 (R2) : Varied substituents, such as para-fluoro-2-phenylpyridine, influencing hydrogen bonding with B-A63 and B-R117 .

Structure-Activity Relationship (SAR)

Lipophilicity (cLogP) and substituent steric/electronic properties directly correlate with inhibitory potency. For example:

  • Compound 1 : With R1 = 5-methylpyridine and R2 = para-fluoro-2-phenylpyridine, it exhibits IC50 = 0.4 nM and cLogP = 8.06 , the highest activity in its class. The S-tert-butyl group stabilizes binding via hydrophobic interactions and π-H bonding .
  • Compound 98 : Lacks the para-fluoro group at R2, resulting in reduced activity (IC50 = 9.0 nM ) despite similar cLogP. This highlights the importance of R2's electronic properties for target engagement .

Binding Interactions

The S-tert-butyl group in benzenecarbothioate derivatives plays a dual role:

Hydrophobic Stabilization : The bulky tert-butyl group occupies a hydrophobic pocket, enhancing binding affinity.

Specific Interactions : Forms π-H bonds with B-L120 and B-F123, critical for orienting the inhibitor within the active site .

Data Table: Key Analogs and Properties

Compound ID R1 Substituent R2 Substituent IC50 (nM) cLogP Key Interactions
1 5-methylpyridine para-fluoro-2-phenylpyridine 0.4 8.06 π-H bonds (B-L120, B-F123); H-bond (B-R117)
98 5-methylpyridine 2-phenylpyridine (no fluoro) 9.0 7.92 Weaker H-bonding (B-A63); reduced π-H interaction due to lack of para-fluoro

Research Findings and Implications

  • Lipophilicity-Activity Trend : A positive correlation (R² = 0.57) exists between cLogP and inhibitory potency, underscoring the role of hydrophobicity in membrane permeability and target binding .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., fluorine) at R2 enhance hydrogen-bond acceptor capacity, improving activity.
  • Thermodynamic Stability : The S-tert-butyl group's rigid structure minimizes conformational entropy loss upon binding, a key factor in compound 1's high LipE (1.34) .

Properties

CAS No.

13291-44-6

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

S-tert-butyl benzenecarbothioate

InChI

InChI=1S/C11H14OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

DGJRGQJQZVPKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

S-t-butyl Thiobenzoate t-Butyl Mercaptan (6.15 g, 0.068 mol) was added dropwise to a solution of benzoyl chloride (10.5 g, 0.075 mol) in pyridine (6 g). The resulting mixture was allowed to stir for two hours at room temperature then poured onto ice-water and the mixture extracted with diethyl ether. The organic extract was washed with dilute HCl, water and brine and finally dried over anhydrous sodium sulfate. After removal of solvent and vacuum distillation, S-t-butyl thiobenzoate was obtained (6.64 g, 50.1% yield), b.p. 86° C. (0.8 mmHg). 1H-nmr (CDCl3) d (ppm): 1.60 (s, 9H, 3×CH3), 7.41 (m, 2H, ArH), 7.54 (m, 1H, ArH) and 7.94 (d, 2H, ArH). 13C-nmr (CDCl3) d (ppm): 29.8, 48.0, 126.8, 128.3, 132.7, 138.6 and 192.9. ii) t-Butyl Dithiobenzoate
Name
S-t-butyl Thiobenzoate t-Butyl Mercaptan
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

S-t-butyl thiobenzoate i-Butyl mercaptan (6.15 g, 0.068 mol) was added dropwise to a solution of benzoyl chloride (10.5 g, 0.075 mol) in pyridine (6 g). The resulting mixture was allowed to stir for two hours at room temperature then poured onto ice-water and the mixture extracted with diethyl ether. The organic extract was washed with dilute HCl, water and brine and finally dried over anhydrous sodium sulfate. After removal of solvent and vacuum distillation, S-t-butyl thiobenzoate was obtained (6.64 g, 50.1% yield), b.p. 86° C. (0.8 mmHg). 1H-nmr (CDCl3) d (ppm): 1.60 (s, 9H, 3×CH3), 7.41 (m, 2H, ArH), 7.54 (m, 1H, ArH) and 7.94 (d, 2H, ArH). 13C-nmr (CDCl3) d (ppm): 29.8, 48.0, 126.8, 128.3, 132.7, 138.6 and 192.9. ii) t-Butyl Dithiobenzoate
Name
S-t-butyl thiobenzoate i-Butyl mercaptan
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
solvent
Reaction Step One

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